molecular formula C9H11NO2 B1340903 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-11-5

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1340903
Key on ui cas rn: 58960-11-5
M. Wt: 165.19 g/mol
InChI Key: XLJYIYIBJUWRLF-UHFFFAOYSA-N
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Patent
US06620809B2

Procedure details

The compound obtained in Step A (5.94 g; 42.7 mmol) is dissolved in 50 ml of methyl isobutyl ketone, and a solution of sodium hydrogen carbonate (3 eq.; 128.1 mmol; 10.76 g dissolved in 60 ml of water) is subsequently added. Chloroacetyl chloride (1.1 eq.; 46.9 mmol; 3.74 ml) is then slowly added. The mixture is maintained at reflux for one hour, then the methyl isobutyl ketone is removed under reduced pressure. The residue is taken up in ethyl acetate, and the organic phase is washed twice with water, dried over MgSO4, and subsequently removed under reduced pressure to yield the title product in the form of a solid.
Name
compound
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.74 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1(O)C=CC(OC)=C[CH2:3]1.[C:11](=O)([O-])O.[Na+].Cl[CH2:17][C:18](Cl)=[O:19].[CH2:21]([C:25]([CH3:27])=[O:26])[CH:22](C)C>>[CH3:11][O:19][C:18]1[CH:22]=[CH:21][C:25]2[O:26][CH2:3][CH2:2][NH:1][C:27]=2[CH:17]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
5.94 g
Type
reactant
Smiles
NC1(CC=C(C=C1)OC)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
3.74 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the methyl isobutyl ketone is removed under reduced pressure
WASH
Type
WASH
Details
the organic phase is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
subsequently removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(NCCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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